molecular formula C13H10F3N3O3S B2821269 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448134-85-7

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2821269
CAS No.: 1448134-85-7
M. Wt: 345.3
InChI Key: GDCNSLPMKXPONE-UHFFFAOYSA-N
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Description

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structural components The compound features a trifluoromethoxyphenyl group attached to a sulfonyl group, which is further connected to a dihydropyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethoxyphenyl group is then introduced via a sulfonylation reaction, using reagents such as trifluoromethanesulfonic anhydride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases and acids: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

The compound 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core substituted with a trifluoromethoxy group and a benzenesulfonyl moiety. These structural components are believed to influence its biological activity significantly.

Research indicates that compounds similar to This compound often act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, studies have shown that related compounds can selectively inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play critical roles in cancer and neurodegenerative diseases .

Antitumor Activity

Recent studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : In vitro assays revealed IC50 values ranging from 17.8 μM to 44.4 μM against different cancer cell lines such as HCT116 and HePG2 .
  • Mechanism : The down-regulation of key oncogenes (e.g., EGFR, KRAS) was observed in treated cells, indicating a potential mechanism for its antitumor effects .

Selectivity and Potency

The selectivity profile of the compound is crucial for minimizing off-target effects. Comparative studies have shown that the introduction of trifluoromethoxy and sulfonyl groups enhances selectivity towards specific kinases while maintaining potent activity .

Study 1: Antiproliferative Effects

A series of experiments assessed the antiproliferative activity of the compound against five human tumor cell lines. The results indicated that the compound outperformed Doxorubicin in terms of potency against certain cell lines (IC50 = 22.4 μM vs. Doxorubicin IC50 = 52.1 μM) .

Study 2: Mechanistic Insights

Molecular docking studies provided insights into the binding interactions between the compound and target proteins such as human Son of sevenless homolog 1 (SOS1). These interactions suggest a promising inhibition profile that could be leveraged for therapeutic applications .

Data Summary

Biological ActivityCell LineIC50 (μM)Mechanism of Action
AntiproliferativeHCT11617.8Down-regulation of TP53 and FASN
AntiproliferativeHePG212.4Inhibition of EGFR
AntiproliferativePACA222.4Down-regulation of PALB2

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3S/c14-13(15,16)22-10-1-3-11(4-2-10)23(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCNSLPMKXPONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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